Diethylene Glycol-d8
CAS No.: 102867-56-1
Cat. No.: VC0041924
Molecular Formula: C4H10O3
Molecular Weight: 114.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102867-56-1 |
|---|---|
| Molecular Formula | C4H10O3 |
| Molecular Weight | 114.17 |
| IUPAC Name | 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol |
| Standard InChI | InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
| Standard InChI Key | MTHSVFCYNBDYFN-SVYQBANQSA-N |
| SMILES | C(COCCO)O |
Introduction
Diethylene Glycol-d8, also known as Di(ethylene-d8 glycol) or 2,2'-Oxybis(ethan-1-ol)-d8, is a deuterium-labeled variant of diethylene glycol where the hydrogen atoms have been replaced with deuterium . This substitution creates a compound that retains similar chemical functionality to standard diethylene glycol but can be distinguished in analytical procedures due to its different mass profile. With the chemical formula C4H10O3 (represented as C4D10O3 in its fully deuterated form), this compound serves primarily as a reference standard in various analytical applications.
The compound is identified by the CAS number 102867-56-1 and has a molecular weight of 114.17 g/mol . As a deuterated compound, Diethylene Glycol-d8 falls within the category of isotopically labeled chemical substances that have become increasingly valuable in modern analytical chemistry, pharmaceutical research, and metabolic studies.
Chemical Structure and Properties
Molecular Structure
Diethylene Glycol-d8 maintains the same structural backbone as regular diethylene glycol but with deuterium atoms replacing the hydrogen atoms. The IUPAC name 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol reflects this deuterium substitution pattern. The compound consists of two ethylene groups connected by an oxygen atom, with hydroxyl groups at each end of the molecule.
Chemical Identification
The following table presents the key chemical identifiers for Diethylene Glycol-d8:
| Parameter | Value |
|---|---|
| CAS Number | 102867-56-1 |
| Molecular Formula | C4H10O3 (represented as C4D10O3) |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol |
| Standard InChI | InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
| Standard InChIKey | MTHSVFCYNBDYFN-SVYQBANQSA-N |
| SMILES Notation | C(COCCO)O |
| PubChem Compound ID | 71309368 |
Synonyms
Diethylene Glycol-d8 is known by several alternative names in scientific literature and commercial catalogs:
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1,5-Dihydroxy-3-oxapentane-d8
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2-Hydroxyethoxyethanol-d8
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3-Oxapentamethylene-1,5-diol-d8
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3-Oxapentane-1,5-diol-d8
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Ethylene Diglycol-d8
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NSC 36391-d8
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Normal Boiling Point | 244.9°C at 1013.25 hPa |
| Normal Freezing Point | -6.5°C |
| Flash Point (Closed Cup) | 138°C at 1013.25 hPa |
| Specific Gravity (20/20°C) | 1.1182 |
| Refractive Index (nD at 20°C) | 1.4472 |
| Surface Tension at 25°C | 44.8 mN/m |
| Dynamic Viscosity at 20°C | 35.7 mPa·s |
| Vapor Pressure at 25°C | 0.008 hPa |
| Solubility in Water at 20°C | 100.0 wt% |
| Solubility of Water in DEG at 20°C | 100.0 wt% |
| Dielectric Constant | 31.69 |
It should be noted that the deuterated version would typically have slightly higher boiling and melting points, as well as slightly different viscosity values, due to the isotope effect. The exact magnitude of these differences would require direct measurement.
Applications in Research
Analytical Chemistry Applications
The primary application of Diethylene Glycol-d8 is as a reference standard in analytical chemistry, particularly in:
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Mass spectrometry: The deuterated compound provides a distinct mass signature that can be used as an internal standard for quantification of diethylene glycol and related compounds.
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Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium-labeled compounds have different NMR properties that make them valuable in structural determination and reaction monitoring.
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Gas chromatography-mass spectrometry (GC-MS) analyses: Deuterated standards improve accuracy in quantitative analyses.
Pharmaceutical and Metabolic Studies
In pharmaceutical research, Diethylene Glycol-d8 serves critical functions:
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Pharmacokinetic investigations: As a tracer compound to study the distribution, metabolism, and excretion of diethylene glycol in biological systems.
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Metabolomic analyses: For tracking metabolic pathways involving glycols.
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Toxicological studies: For investigating the mechanisms of diethylene glycol toxicity, particularly its nephrotoxic effects.
Environmental Research
Diethylene Glycol-d8 has applications in environmental science:
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As a tracer compound to monitor the environmental fate and transport of glycols
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In studies examining biodegradation pathways of glycols in various ecosystems
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For developing analytical methods to detect contamination by glycols in environmental samples
Biochemical and Toxicological Aspects
Metabolic Processes
Understanding the metabolism of Diethylene Glycol-d8 is important for interpreting data from tracer studies. While the metabolic pathway of the deuterated compound would be similar to the non-deuterated version, the presence of deuterium atoms can lead to kinetic isotope effects that slightly alter reaction rates. These differences can be leveraged in mechanistic studies to elucidate specific steps in metabolic pathways.
Research Applications in Toxicology
Diethylene glycol is known for its potential toxicity, particularly its nephrotoxic effects. The deuterated analog provides researchers with a valuable tool for studying the mechanisms of this toxicity in greater detail. By using Diethylene Glycol-d8, researchers can:
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Track the formation of toxic metabolites
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Identify specific enzymes involved in metabolism
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Determine the kinetics of metabolite formation and clearance
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Distinguish between endogenous compounds and the administered deuterated compound in complex biological matrices
Such studies contribute to improved understanding of diethylene glycol poisoning, which has been implicated in several historical mass poisoning events.
Comparative Analysis with Non-deuterated Diethylene Glycol
Chemical and Physical Property Comparison
When comparing Diethylene Glycol-d8 with its non-deuterated counterpart, several differences arise due to the isotope effect:
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Mass: Diethylene Glycol-d8 has a higher molecular weight due to the replacement of hydrogen (atomic weight ≈ 1) with deuterium (atomic weight ≈ 2).
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Boiling and melting points: Typically, deuterated compounds have slightly higher boiling and melting points.
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Vibrational spectra: IR and Raman spectra show shifted absorption bands due to the different reduced masses in vibrational modes involving deuterium.
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NMR properties: Deuterium has a different NMR frequency than hydrogen, allowing for selective observation in NMR experiments.
These differences, while subtle, are essential for the analytical applications of Diethylene Glycol-d8.
Thermal Properties
For comparative purposes, the thermal properties of regular diethylene glycol are presented in the following table. These properties would be slightly different for the deuterated version:
| Temperature (°C) | Specific Heat (kJ/kg·K) | Thermal Conductivity (W/m·K) |
|---|---|---|
| 20 | 2.2 | 0.2 |
| 40 | 2.3 | 0.19 |
| 60 | 2.4 | 0.18 |
| 80 | 2.5 | 0.17 |
| 100 | 2.6 | 0.16 |
The deuterated version would likely show slightly different values due to the isotope effect, though the general trends would remain similar.
Current Research Trends and Future Perspectives
Emerging Applications
Current research trends involving Diethylene Glycol-d8 and similar deuterated compounds include:
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Advanced metabolomics studies using high-resolution mass spectrometry
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Development of improved analytical methods for glycol detection in complex matrices
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Investigation of subtle isotope effects in biochemical systems
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Application in studies of hydrogen bonding networks in solution
Future Research Directions
Potential future applications of Diethylene Glycol-d8 may include:
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More detailed mechanistic studies of diethylene glycol toxicity
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Development of novel NMR techniques utilizing selective deuteration
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Improved quantitative analysis methods for glycols in environmental and biological samples
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Advanced studies of reaction kinetics and mechanisms in organic synthesis
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